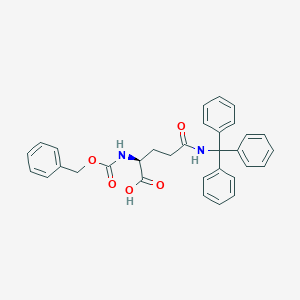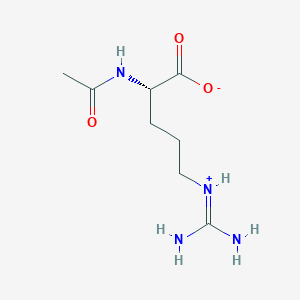
N-Acetyl-L-arginine
Overview
Description
N-Acetyl-L-arginine is a small molecule that belongs to the class of organic compounds known as N-acyl-L-alpha-amino acids . These are N-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom . It has a chemical formula of C8H16N4O3 .
Synthesis Analysis
In organisms that harbor the cyclic pathway for arginine synthesis, an acetyltransferase (OAT) recycles the acetyl group of N-acetylornithine on glutamate . The kinase NAGK or the OAT itself is feedback inhibited .Molecular Structure Analysis
The molecular structure of N-Acetyl-L-arginine is characterized by an average weight of 216.2376 and a monoisotopic weight of 216.122240398 .Chemical Reactions Analysis
N-Acetyl-L-arginine is involved in various chemical reactions. For instance, it has been found to be elevated in the serum of hemodialyzed renal insufficient (uremic) pediatric population .Physical And Chemical Properties Analysis
N-Acetyl-L-arginine is a solid substance with a molecular weight of 252.27 . It is stable if stored as directed and should be kept away from strong oxidizing agents .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-Acetyl-L-arginine (NALA), focusing on several unique applications:
Protein Aggregation Suppression
NALA has been identified as an enhanced protein aggregation suppressor, particularly under interfacial stresses and elevated temperatures in protein liquid formulations. It performs better than arginine hydrochloride at minimizing the decrease in transition unfolding temperature ™, offering higher colloidal stability, especially in acidic pH conditions .
Biotechnology & Bioengineering
In the field of biotechnology, NALA is used to improve the production of L-arginine in engineered Escherichia coli. By manipulating certain enzymes and pathways, researchers can enhance L-arginine yield from N-acetylglutamate, which is a key intermediate in the biosynthesis of L-arginine .
Pharmaceutical Applications
NALA’s properties make it valuable in pharmaceutical applications, particularly in the stabilization of immunoglobulin G (IgG) against agitation stress. This is crucial for maintaining the efficacy and shelf-life of therapeutic antibodies .
Metabolic Engineering
In metabolic engineering, NALA plays a role in reengineering enzymes that are involved in feedback inhibition during L-arginine biosynthesis. For example, modifying N-acetyl-L-glutamate kinase (NAGK) to reduce its sensitivity to L-arginine can lead to increased production of L-arginine in organisms like Corynebacterium crenatum .
Antioxidant Research
Although not directly related to NALA, its parent compound L-arginine has been combined with N-acetylcysteine (NAC) to exert an antioxidant action that increases nitric oxide availability in patients with conditions characterized by insulin resistance and endothelial dysfunction . This suggests potential research avenues for NALA in similar therapeutic contexts.
These are some of the key applications of N-Acetyl-L-arginine in scientific research. Each application leverages the unique properties of NALA to address specific challenges within various fields of study.
X-Mol Microbial Cell Factories Endocrine Abstracts Europe PMC Journal of Industrial Microbiology & Biotechnology Springer Link
Safety And Hazards
Future Directions
While the current understanding of N-Acetyl-L-arginine is limited, future research may focus on its potential therapeutic applications. For instance, it has been found to suppress protein aggregation under interfacial stresses and elevated temperature for protein liquid formulations . Further studies are needed to explore its potential uses in medicine and biotechnology.
properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883338 | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acetyl-L-arginine | |
CAS RN |
155-84-0 | |
| Record name | N-Acetyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Arginine, N2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of N-Acetyl-L-arginine?
A1: N-Acetyl-L-arginine plays a role in regulating the arginine biosynthetic system in bacteria like Escherichia coli. It acts as a restrictive arginine source, influencing the expression of enzymes involved in arginine synthesis. []
Q2: How does N-Acetyl-L-arginine impact gene expression in bacteria?
A2: Studies in Escherichia coli strains show that N-Acetyl-L-arginine exhibits non-uniform repression of genes encoding acetylornithinase (argE) and argininosuccinase (argH), crucial enzymes in the arginine biosynthesis pathway. Its effects are concentration-dependent and influenced by the presence of other compounds like N-Acetyl-l-ornithine. []
Q3: Is N-Acetyl-L-arginine found in mammals?
A3: Yes, N-Acetyl-L-arginine has been detected in the plasma, erythrocytes, and urine of patients with chronic renal failure, including those undergoing hemodialysis. Its concentration is significantly elevated in these patients compared to healthy individuals. []
Q4: Can N-Acetyl-L-arginine be synthesized?
A4: Yes, N-Acetyl-L-arginine ethyl ester can be synthesized using bovine trypsin as a catalyst in organic media. []
Q5: How does N-Acetyl-L-arginine interact with enzymes?
A5: N-Acetyl-L-arginine acts as a substrate for various enzymes, including those involved in arginine metabolism and complement activation. For instance, it serves as a substrate for acetylornithinase, an enzyme involved in arginine biosynthesis. It also interacts with the C1 complex of the complement system, affecting its enzymatic activity on natural substrates like C4 and C2, as well as synthetic substrates like N-acetyl-L-arginine methyl ester (AAMe) and N-α-acetylglycyl-L-lysine methylester acetate (AGLMe). [, ]
Q6: How does N-Acetyl-L-arginine influence the complement system?
A6: N-Acetyl-L-arginine can modulate the activity of the C1 complex, a key component of the complement system. It can inhibit the enzymatic action of C1 on certain substrates, potentially influencing the downstream effects of complement activation. [, ]
Q7: What is the relationship between N-Acetyl-L-arginine and nitric oxide in melanocytes?
A7: Research suggests that N-Acetyl-L-arginine, specifically its derivative S-nitroso-N-acetyl-L-arginine, can induce tyrosinase gene expression in human melanocytes. This effect is linked to nitric oxide (NO) signaling and involves the cyclic guanosine 3',5'-monophosphate (cGMP) pathway. []
Q8: Does N-Acetyl-L-arginine have any known effects on protein aggregation?
A8: Recent research suggests that N-Acetyl-L-arginine exhibits enhanced protein aggregation suppressor activity, particularly against agitation-induced aggregation in the presence of silicone oil. This property might have implications for its use in biopharmaceutical formulations. []
Q9: How does the conformation of N-Acetyl-L-arginine influence its biological activity?
A9: Theoretical conformational analysis using computational methods revealed that N-Acetyl-L-arginine adopts specific stable conformations. These conformations, influenced by factors like torsional energy and electrostatic interactions, are crucial for its interactions with enzymes and other biological targets. [, ]
Q10: What insights have computational studies provided regarding N-Acetyl-L-arginine?
A10: Computational chemistry techniques, including conformational analysis, have been employed to study the spatial structure and energetic properties of N-Acetyl-L-arginine. These studies have revealed the existence of preferred conformations for the molecule, potentially impacting its biological activity and interactions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



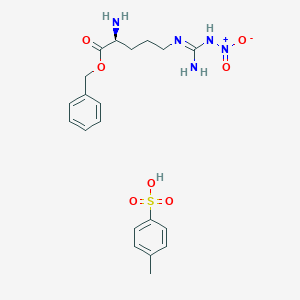

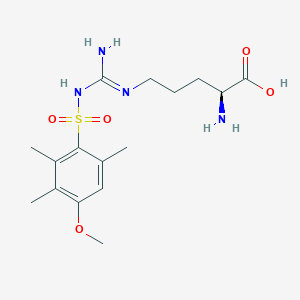
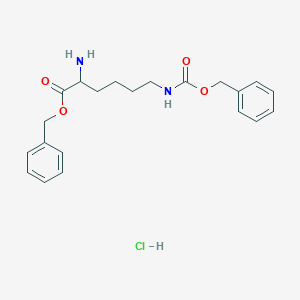
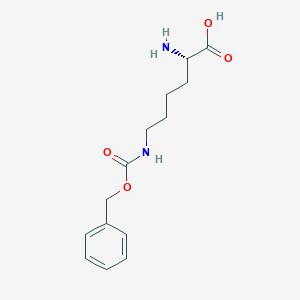

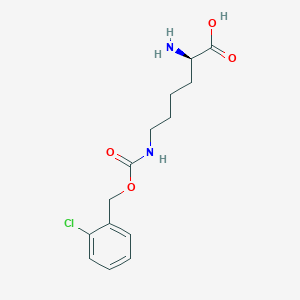

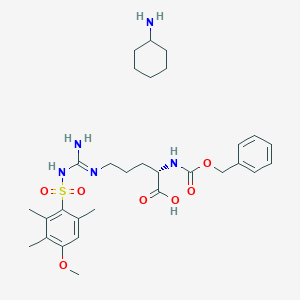
![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
